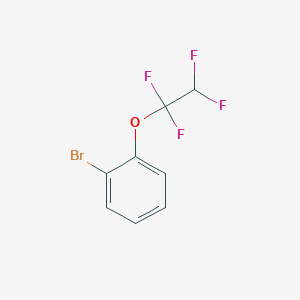

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 1-Bromo-2-tetrafluoroethoxybenzene (1-BTFEB), is an organic compound with a wide range of scientific and industrial applications. It is a colorless liquid with a boiling point of about 141-142°C. The compound has a strong bromine odor and is highly volatile. 1-BTFEB is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and surfactants. It is also used as a starting material for the synthesis of fluorinated compounds and as a solvent for organic reactions.

Scientific Research Applications

Aryne Route to Naphthalenes

- Aryne Chemistry : The synthesis and application of aryne intermediates demonstrate the utility of halogenated benzene derivatives in constructing complex aromatic compounds. For example, 1-bromo-2-(trifluoromethoxy)benzene, a compound closely related to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, was utilized to generate arynes which were then intercepted with furan to produce naphthalenes. This process underscores the strategic use of halogenated benzene derivatives in aryne chemistry, facilitating the synthesis of naphthalenes through cycloaddition and subsequent reductions or isomerizations (Schlosser & Castagnetti, 2001).

Functionalization of Benzenes

- Functionalization and Cross-Coupling Reactions : Functionalized benzenes are essential intermediates in organic synthesis. Studies show the development of efficient routes to bromo-, boryl-, and stannyl-functionalized benzenes, starting from bis(trimethylsilyl)benzenes. These methodologies highlight the significance of halogenated benzenes in preparing functionalized aromatic compounds for further application in Suzuki and Stille coupling reactions, showcasing the adaptability of such compounds in synthesizing variously substituted benzenes for material science and pharmaceutical applications (Reus et al., 2012).

Organometallic Synthesis

- Organometallic Precursors : The preparation and use of halogenated benzene derivatives, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, as starting materials for organometallic synthesis, are crucial. These compounds serve as versatile precursors for generating organometallic intermediates, demonstrating the broad applicability of halogenated benzenes in synthesizing complex organometallic frameworks for catalysis and materials science (Porwisiak & Schlosser, 1996).

Supramolecular Chemistry

- Supramolecular Structures : The crystal structures of halogenated benzene derivatives reveal their potential in forming supramolecular assemblies. These structures exhibit hydrogen bonding, π–π interactions, and halogen bonding, contributing to the understanding of molecular assemblies and their potential applications in designing new materials and molecular sensors (Stein et al., 2015).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene are currently unknown . More research is needed to determine the specific pathways this compound affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other chemicals might affect the action of this compound.

properties

IUPAC Name |

1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSEHUUSPUFTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole](/img/structure/B2798947.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)